2,6-dimethoxy-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide
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Overview
Description
2,6-dimethoxy-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups at the 2 and 6 positions, a thiazole ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with the benzamide core. The naphthalene moiety is introduced through a subsequent reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methoxy groups or the thiazole ring.
Reduction: Typically targets the carbonyl group in the benzamide core.
Substitution: Both nucleophilic and electrophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents and temperature controls .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions typically result in various substituted derivatives of the original compound .
Scientific Research Applications
2,6-dimethoxy-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and naphthalene moiety are crucial for binding to these targets, which may include enzymes or receptors. The compound can modulate the activity of these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Shares the naphthalene and benzamide moieties but differs in the presence of a triazole ring.
Indole derivatives: Contain similar aromatic structures and are known for their diverse biological activities.
Uniqueness
2,6-dimethoxy-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,6-dimethoxy-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-18-11-6-12-19(27-2)20(18)21(25)24-22-23-17(13-28-22)16-10-5-8-14-7-3-4-9-15(14)16/h3-13H,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRPMGYJCSOZMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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